molecular formula C10H16O5 B109451 Diethyl acetylsuccinate CAS No. 1115-30-6

Diethyl acetylsuccinate

Cat. No.: B109451
CAS No.: 1115-30-6
M. Wt: 216.23 g/mol
InChI Key: DVSDDICSXBCMQJ-UHFFFAOYSA-N
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Safety and Hazards

When handling Diethyl 2-Acetylsuccinate, personal protective equipment and face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided, and dust formation should be prevented .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl acetylsuccinate can be synthesized through the esterification of acetylsuccinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of diethyl 2-acetylsuccinate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Diethyl acetylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides.

Mechanism of Action

The mechanism of action of diethyl 2-acetylsuccinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: Diethyl acetylsuccinate is unique due to its acetyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of coumarin derivatives and other specialized organic compounds .

Properties

IUPAC Name

diethyl 2-acetylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSDDICSXBCMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870842
Record name Butanedioic acid, 2-acetyl-, 1,4-diethyl ester
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-30-6
Record name Butanedioic acid, 2-acetyl-, 1,4-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1115-30-6
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Record name Butanedioic acid, 2-acetyl-, 1,4-diethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 2-acetylsuccinate
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Record name Butanedioic acid, 2-acetyl-, 1,4-diethyl ester
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Record name Butanedioic acid, 2-acetyl-, 1,4-diethyl ester
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Record name Diethyl acetylsuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Diethyl 2-acetylsuccinate in the context of the research paper?

A1: The research paper focuses on the synthesis of cyclopent-2-enone and cyclohex-2-enone diesters, which are valuable precursors for synthesizing terpenoids []. While the paper doesn't explicitly detail the use of Diethyl 2-acetylsuccinate, it's important to note that this compound is a versatile building block in organic synthesis. Its structure, featuring two ester groups and a ketone, makes it suitable for various transformations that could potentially lead to the formation of cyclic molecules like the terpenoid precursors mentioned. Further investigation into specific reaction pathways utilizing Diethyl 2-acetylsuccinate for this purpose would be an interesting avenue for future research.

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